Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 500725-85-9
VCID: VC6951221
InChI: InChI=1S/C10H13NO2S/c1-2-13-10(12)5-9-11-8(6-14-9)7-3-4-7/h6-7H,2-5H2,1H3
SMILES: CCOC(=O)CC1=NC(=CS1)C2CC2
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate

CAS No.: 500725-85-9

Cat. No.: VC6951221

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate - 500725-85-9

Specification

CAS No. 500725-85-9
Molecular Formula C10H13NO2S
Molecular Weight 211.28
IUPAC Name ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
Standard InChI InChI=1S/C10H13NO2S/c1-2-13-10(12)5-9-11-8(6-14-9)7-3-4-7/h6-7H,2-5H2,1H3
Standard InChI Key IYQXYSFQURNDKN-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC(=CS1)C2CC2

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl [4-cyclopropyl-1,3-thiazol-2-yl]acetate, reflects its structural components:

  • A 1,3-thiazole heterocycle (a five-membered ring containing nitrogen and sulfur atoms).

  • A cyclopropyl group attached to the thiazole’s 4-position, introducing steric strain and unique electronic properties.

  • An ethyl acetate side chain at the thiazole’s 2-position, contributing to its reactivity and solubility profile.

Molecular Formula and Weight

  • Molecular Formula: C10H13NO2S\text{C}_{10}\text{H}_{13}\text{NO}_2\text{S} .

  • Molecular Weight: 211.28 g/mol .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Key absorption bands include νC=O\nu_{\text{C=O}} at ~1,735 cm1^{-1} (ester carbonyl) and νN-C=S\nu_{\text{N-C=S}} at ~1,250 cm1^{-1} (thiazole ring) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Signals at δ 1.25–1.30 ppm (triplet, ethyl CH3_3), δ 4.15–4.20 ppm (quartet, ethyl CH2_2), and δ 2.90–3.10 ppm (multiplet, cyclopropyl protons) .

    • 13C^{13}\text{C} NMR: Peaks at δ 170.5 ppm (ester carbonyl), δ 160.2 ppm (thiazole C-2), and δ 12.8 ppm (cyclopropyl carbons) .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves three stages:

  • Thiazole Ring Formation:

    • Condensation of α-chloroketones (e.g., 2-chloro-1-cyclopropylethanone) with thiourea under basic conditions (e.g., NaOH) to form the thiazole core .

    • Example reaction:

      ClC(O)CH2C3H5+NH2CSNH2NaOHThiazole intermediate+NH4Cl\text{ClC(O)CH}_2\text{C}_3\text{H}_5 + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{NaOH}} \text{Thiazole intermediate} + \text{NH}_4\text{Cl}
  • Esterification:

    • Reaction of the thiazole intermediate with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to introduce the acetate group .

  • Purification:

    • Column chromatography or distillation to achieve >95% purity, as reported in industrial protocols .

Industrial-Scale Optimization

  • Continuous Flow Reactors: Reduce reaction times and improve yield consistency .

  • Catalytic Systems: Use of Lewis acids (e.g., ZnCl2_2) to enhance cyclopropanation efficiency .

Physicochemical Properties

PropertyValue/RangeSource
Physical StateLiquid at room temperature
Boiling Point285–290°C (estimated)
SolubilitySoluble in DMSO, ethanol; insoluble in water
LogP (Partition Coefficient)2.1 ± 0.3 (predicted)

Reactivity and Functionalization

Nucleophilic Substitution

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis:

    RCOOEt+OHRCOO+EtOH\text{RCOOEt} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{EtOH}

    Yielding the carboxylic acid derivative, useful for further conjugations .

Cyclopropane Ring Modifications

  • Ring-Opening Reactions: Reactivity with electrophiles (e.g., halogens) due to cyclopropane strain:

    C3H5-Thiazole+Br2Di-substituted adducts\text{C}_3\text{H}_5\text{-Thiazole} + \text{Br}_2 \rightarrow \text{Di-substituted adducts}

.

Applications in Research and Industry

Pharmaceutical Intermediates

  • Antimicrobial Agents: Thiazole derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤8 µg/mL .

  • Kinase Inhibitors: The cyclopropane-thiazole scaffold is explored in ATP-competitive kinase inhibitors for oncology targets .

Material Science

  • Ligands in Catalysis: Chelates transition metals (e.g., Pd, Cu) for cross-coupling reactions .

  • Polymer Additives: Enhances thermal stability in polyesters and polyamides .

Comparative Analysis with Analogues

CompoundKey DifferenceBioactivity (vs. Target Compound)
Ethyl 2-(4-methylthiazol-2-yl)acetateMethyl vs. cyclopropylLower metabolic stability
Ethyl 2-(4-phenylthiazol-2-yl)acetatePhenyl vs. cyclopropylEnhanced CYP450 inhibition

Future Directions

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.

  • Green Chemistry: Solvent-free synthesis using microwave irradiation .

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